Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is recognized for its unique structural characteristics, which include a fused bicyclic system with a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with cyclopropyl ketone, followed by cyclization and esterification to yield the desired product . Reaction conditions often involve the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the death of the pathogen .
Comparison with Similar Compounds
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits improved potency against certain pathogens.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)12-11(9-6-7-9)14-10-5-3-4-8-15(10)12/h9H,2-8H2,1H3 |
InChI Key |
UWHAKQOXXVMOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)C3CC3 |
Origin of Product |
United States |
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